cis-1,2,3-Triphenylaziridine
Overview
Description
cis-1,2,3-Triphenylaziridine: is a three-membered nitrogen-containing heterocycle with three phenyl groups attached to the carbon atoms. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. It is known for its ability to undergo various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,3-triphenylaziridine typically involves the reaction of azomethine ylides with suitable dipolarophiles. One common method is the conrotatory ring-opening of aziridines, which can be achieved under thermal conditions. For instance, this compound can be synthesized by heating the corresponding aziridine precursor at 150°C, leading to an equilibrium mixture of cis and trans isomers .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar thermal or photolytic conditions to achieve the desired isomeric form. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: cis-1,2,3-Triphenylaziridine undergoes various chemical reactions, including:
Ring-opening reactions: These can be initiated by nucleophiles, leading to the formation of azomethine ylides.
Cycloaddition reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with dipolarophiles, forming polyheterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Dipolarophiles: These include olefins and acetylenes, which react with azomethine ylides to form cycloadducts.
Major Products: The major products formed from these reactions are typically polyheterocyclic compounds, which can be further functionalized for various applications .
Scientific Research Applications
cis-1,2,3-Triphenylaziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis-1,2,3-triphenylaziridine primarily involves the ring-opening reactions that generate azomethine ylides. These ylides can then participate in various cycloaddition reactions, leading to the formation of complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
trans-1,2,3-Triphenylaziridine: The trans isomer of the compound, which has different reactivity and stability compared to the cis isomer.
Other Aziridines: Compounds such as 2-(2-thienyl)aziridines and 1,3,3-trimethylazetidine, which also undergo ring-opening and cycloaddition reactions.
Uniqueness: cis-1,2,3-Triphenylaziridine is unique due to its specific stereochemistry, which influences its reactivity and the types of products formed in chemical reactions. Its ability to equilibrate with the trans isomer under thermal conditions adds to its versatility in synthetic applications .
Properties
IUPAC Name |
(2S,3R)-1,2,3-triphenylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)21(19)18-14-8-3-9-15-18/h1-15,19-20H/t19-,20+,21? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAJUXABDQWRKH-WCRBZPEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](N2C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364339 | |
Record name | cis-1,2,3-Triphenylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7042-42-4 | |
Record name | cis-1,2,3-Triphenylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,2,3-Triphenylaziridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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